

Catenarin: A Mycological Anthraquinone from Discovery to Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Catenarin

Cat. No.: B192510

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Catenarin, a naturally occurring anthraquinone, has been a subject of mycological research for over eight decades. First identified as a fungal secondary metabolite, this polyketide pigment has since been characterized by its distinctive chemical structure and a range of biological activities. This technical guide provides a comprehensive overview of the discovery and history of **catenarin** in mycology, detailing its biosynthetic pathway, methods for its isolation and characterization, and its known biological functions. Quantitative data are summarized in structured tables, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this multifaceted fungal product.

Discovery and History

The history of **catenarin** research dates back to the mid-20th century, with its initial discovery intertwined with the study of fungal pigments.

- 1941: The synthesis of **catenarin** (1,4,5,7-tetrahydroxy-2-methylanthraquinone) was first reported as a metabolic product of *Helminthosporium* species, marking its formal entry into the scientific literature.

- Subsequent Decades: **Catenarin** was subsequently identified as the primary orange pigment in *Helminthosporium catenarium*, now recognized as *Pyrenophora tritici-repentis*.^[1] Its presence has also been documented in various other fungal genera, including *Aspergillus*, *Bipolaris*, and *Conoideocrella*.^[2] Early research focused on its role as a pigment and its potential contribution to the reddish discoloration observed in wheat kernels infected with *P. tritici-repentis*, a condition known as red smudge.^[1]

Physicochemical Properties and Spectroscopic Data

Catenarin is an anthraquinone derivative with the chemical formula $C_{15}H_{10}O_6$. Its structure is characterized by a central anthraquinone core with four hydroxyl groups and one methyl group.

Table 1: Physicochemical Properties of Catenarin

Property	Value
Molecular Formula	$C_{15}H_{10}O_6$
Molar Mass	286.24 g/mol
Appearance	Red-orange pigment
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO.

Table 2: NMR Spectroscopic Data for Catenarin

The structural elucidation of **catenarin** has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported 1H and ^{13}C NMR chemical shifts.

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	-	162.2
2	-	109.2
3	7.10 (s)	124.6
4	-	166.1
4a	-	108.2
5	-	165.4
6	7.62 (d, J=2.5 Hz)	107.9
7	-	167.0
8	7.25 (d, J=2.5 Hz)	107.3
8a	-	133.0
9	-	191.0
9a	-	110.1
10	-	181.9
10a	-	136.9
CH ₃	2.25 (s)	22.0
OH-1	12.10 (s)	-
OH-4	12.05 (s)	-
OH-5	12.45 (s)	-
OH-7	11.95 (s)	-

Data compiled from publicly available spectral databases.

Table 3: Mass Spectrometry Data for Catenarin

Mass spectrometry analysis provides crucial information for the identification and structural confirmation of **catenarin**.

Ionization Mode	Precursor Ion (m/z)	Fragmentation Ions (m/z)
Negative Ion ESI	285 [M-H] ⁻	257 [M-H-CO] ⁻

Experimental Protocols

Fungal Culture and Catenarin Production

Pyrenophora tritici-repentis is a known producer of **catenarin**, with yields reported to range from 2 to 400 ppm depending on the isolate and culture conditions.[\[2\]](#)

Protocol for **Catenarin** Production in *Pyrenophora tritici-repentis*

- Fungal Isolate: Obtain a pure culture of a **catenarin**-producing isolate of *Pyrenophora tritici-repentis*.
- Culture Medium: Prepare a suitable liquid medium, such as modified Fries medium supplemented with starch, which has been shown to support high **catenarin** production.[\[3\]](#)
- Inoculation: Inoculate the liquid medium with mycelial plugs or a spore suspension of the fungus.
- Incubation: Incubate the culture at 25°C for 14-21 days in stationary flasks.
- Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the mycelium and the culture filtrate separately with a suitable organic solvent, such as ethyl acetate.
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing **catenarin**.

Isolation and Purification of Catenarin

The following protocol outlines a general procedure for the isolation and purification of **catenarin** from a crude fungal extract.

- Crude Extract Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

- Column Chromatography:
 - Stationary Phase: Pack a glass column with silica gel (60-120 mesh).
 - Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
 - Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
- Thin-Layer Chromatography (TLC) Monitoring:
 - Stationary Phase: Use silica gel 60 F254 plates.
 - Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be used as the developing solvent.
 - Visualization: **Catenarin** will appear as a distinct orange-red spot. The plates can be visualized under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.
- Recrystallization: Combine the fractions containing pure **catenarin** and evaporate the solvent. Recrystallize the solid residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystalline **catenarin**.

Spectroscopic Analysis

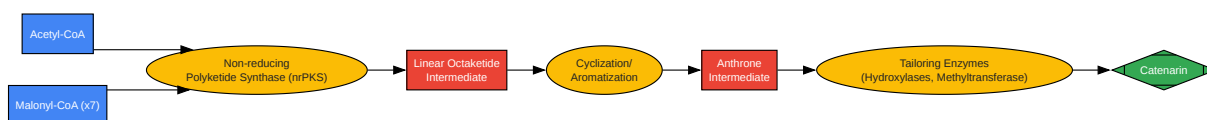
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the purified **catenarin** in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Process the spectra to determine chemical shifts, coupling constants, and multiplicities for complete structural assignment.

- Mass Spectrometry (MS):
 - Introduce the purified **catenarin** into a mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.
 - Acquire the full scan mass spectrum to determine the molecular weight ($[M-H]^-$).
 - Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Biosynthesis of Catenarin

Catenarin, like other fungal anthraquinones, is biosynthesized via the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a type II polyketide synthase (PKS).

The biosynthesis is initiated by a non-reducing polyketide synthase (nrPKS) that catalyzes the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions, followed by tailoring steps such as hydroxylation and methylation, catalyzed by specific enzymes, to yield the final **catenarin** structure. While the general pathway for anthraquinones is understood, the specific enzymes responsible for the tailoring steps leading to **catenarin** in different fungal species are still an active area of research.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **catenarin**.

Biological Activity and Signaling Pathways

Catenarin exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most studied.

Antimicrobial Activity

Catenarin has demonstrated inhibitory activity against various Gram-positive bacteria and some fungi.[3]

Table 4: Antimicrobial Activity of Catenarin (MIC values)

Organism	MIC (µg/mL)
Bacillus subtilis	<0.0286 (<0.1 µM)
Aureobacterium liquefaciens	Not specified
Arthrobacter globiformis	Not specified
Bacillus brevis	Not specified
Bacillus circulans	Not specified
Curtobacterium plantarum	Not specified
Epicoccum nigrum	Growth inhibited up to 90%

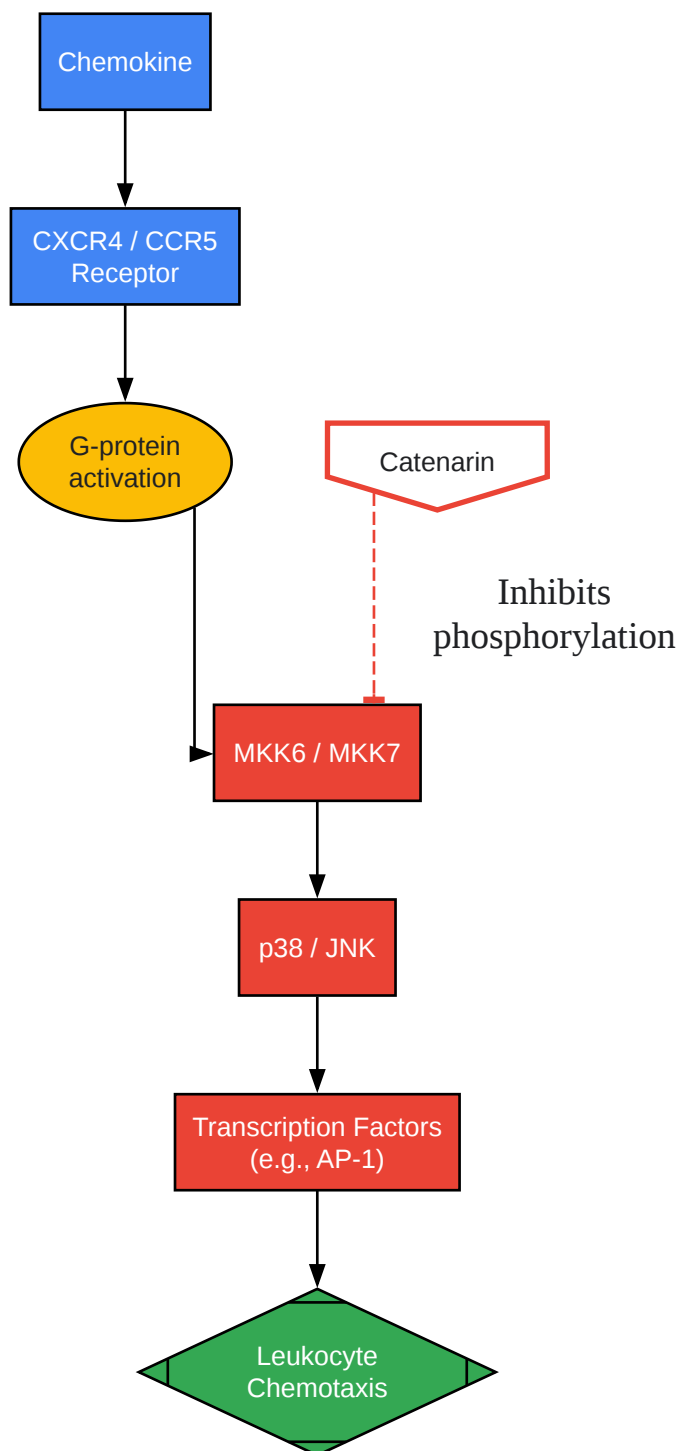
Note: Specific MIC values for many organisms are not readily available in the public domain and require further investigation.

Anti-inflammatory Activity and Signaling Pathway Inhibition

Catenarin has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways involved in leukocyte migration. Specifically, it targets the C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) pathways.[4]

The binding of chemokines to these receptors activates a cascade of intracellular signaling events, leading to leukocyte chemotaxis. **Catenarin** inhibits this process by reducing the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, as well

as their upstream kinases MKK6 and MKK7.[4] This inhibition of the MAPK signaling cascade ultimately suppresses leukocyte migration, which is a key process in inflammation.



[Click to download full resolution via product page](#)

Caption: **Catenarin**'s inhibition of the CXCR4/CCR5 signaling pathway.

Table 5: Anti-inflammatory Activity of Catenarin (IC₅₀ values)

Assay	IC ₅₀ Value
Inhibition of leukocyte migration mediated by CCR5 and CXCR4	Potent inhibitor (specific IC ₅₀ not detailed in reviewed literature)
COX and LOX inhibition	Data not available in reviewed literature

Note: While **catenarin**'s anti-inflammatory effects are documented, specific IC₅₀ values from standardized assays like COX/LOX inhibition are not widely reported and represent an area for future research.

Conclusion and Future Directions

Catenarin stands as a significant fungal secondary metabolite with a rich history in mycology. Its well-characterized structure and emerging biological activities, particularly its anti-inflammatory potential through the inhibition of the CXCR4 and CCR5 signaling pathways, make it a compelling candidate for further investigation in drug development. Future research should focus on elucidating the specific enzymes in its biosynthetic pathway, which could open avenues for synthetic biology approaches to enhance its production. Furthermore, a more comprehensive evaluation of its antimicrobial and anti-inflammatory activities, including the determination of MIC and IC₅₀ values against a broader range of targets, is crucial for realizing its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists to advance the study of this intriguing mycological compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]
- 3. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor- α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- To cite this document: BenchChem. [Catenarin: A Mycological Anthraquinone from Discovery to Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192510#catenarin-discovery-and-history-in-mycology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com